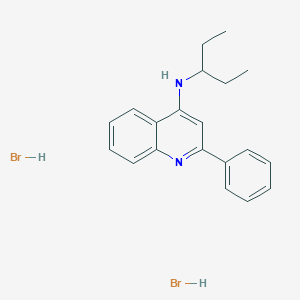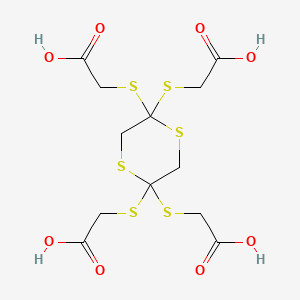
Methyl 4-methyl-2-hexynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-2-hexynoate is an organic compound with the molecular formula C8H12O2. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-2-hexynoate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-hexynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-methyl-2-hexynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 4-methyl-2-hexynoic acid or 4-methyl-2-hexynone.
Reduction: 4-methyl-2-hexynol.
Substitution: Various substituted esters or alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-2-hexynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of methyl 4-methyl-2-hexynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- Methyl 4,4-diethyl-2-hexynoate
- Methyl 2-hexenoate
- Methyl 5-methyl-2-phenyl-4-hexenoate
- Methyl 5-hexyonate
- Methyl 2,5-dimethyl-2-phenyl-4-hexenoate
- Methyl 2-heptynoate
- Methyl 4-decynoate
Comparison: Methyl 4-methyl-2-hexynoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific synthetic applications and research purposes .
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl 4-methylhex-2-ynoate |
InChI |
InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h7H,4H2,1-3H3 |
Clave InChI |
QGJBPDARCSCDGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)




![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)

![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)




